5-(5-methylfuran-2-yl)-2-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-3-(prop-2-en-1-yl)thieno[2,3-d]pyrimidin-4(3H)-one
CAS No.:
Cat. No.: VC16315233
Molecular Formula: C21H23N3O3S2
Molecular Weight: 429.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H23N3O3S2 |
|---|---|
| Molecular Weight | 429.6 g/mol |
| IUPAC Name | 5-(5-methylfuran-2-yl)-2-(2-oxo-2-piperidin-1-ylethyl)sulfanyl-3-prop-2-enylthieno[2,3-d]pyrimidin-4-one |
| Standard InChI | InChI=1S/C21H23N3O3S2/c1-3-9-24-20(26)18-15(16-8-7-14(2)27-16)12-28-19(18)22-21(24)29-13-17(25)23-10-5-4-6-11-23/h3,7-8,12H,1,4-6,9-11,13H2,2H3 |
| Standard InChI Key | QMBDWGWDEREOPA-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC=C(O1)C2=CSC3=C2C(=O)N(C(=N3)SCC(=O)N4CCCCC4)CC=C |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound’s molecular formula is C21H23N3O3S2, with a molecular weight of 429.6 g/mol. Its IUPAC name reflects the integration of three key components:
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Thieno[2,3-d]pyrimidin-4(3H)-one core: A bicyclic system combining thiophene and pyrimidinone rings, providing a planar scaffold for intermolecular interactions .
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5-Methylfuran-2-yl substituent: A furan ring with a methyl group at position 5, contributing to lipophilicity and potential π-π stacking.
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2-{[2-Oxo-2-(piperidin-1-yl)ethyl]sulfanyl} group: A sulfur-containing side chain with a piperidine-linked ketone, enhancing solubility and target binding .
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3-(Prop-2-en-1-yl) side chain: An allyl group that may influence conformational flexibility and metabolic stability.
Stereochemical Considerations
While the compound contains multiple stereogenic centers, the exact configuration (R/S) remains unspecified in available literature. Stereochemistry is critical for biological activity, as enantiomers often exhibit divergent pharmacological profiles. Computational modeling or chiral resolution techniques would be required to elucidate this aspect.
Synthesis and Characterization
Synthetic Pathways
The synthesis of thieno[2,3-d]pyrimidin-4(3H)-one derivatives typically involves Gewald synthesis, a two-step process:
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Formation of 2-aminothiophene-3-carboxylates: Cyclocondensation of ketones, cyanoacetates, and sulfur donors under basic conditions .
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Ring closure to pyrimidinone: Heating with formamide or formic acid to form the fused pyrimidine ring .
For this specific compound, additional steps would involve:
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Allylation at position 3 using allyl bromide.
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Sulfide bridge formation via nucleophilic substitution with 2-mercapto-1-(piperidin-1-yl)ethan-1-one.
Analytical Characterization
Key techniques for structural validation include:
| Technique | Application |
|---|---|
| 1H/13C NMR | Assigns proton and carbon environments |
| HRMS | Confirms molecular formula |
| IR Spectroscopy | Identifies carbonyl (C=O) and sulfide (C-S) bonds |
Data from analogous compounds suggest characteristic NMR signals:
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Thieno[2,3-d]pyrimidinone protons: δ 7.8–8.2 ppm (aromatic).
| Structural Feature | Impact on Activity |
|---|---|
| Piperidine-linked sulfide | Enhances target binding via hydrophobic interactions |
| Allyl group | Improves membrane permeability |
| Furan substituent | Modulates electron distribution in the core |
In Silico Studies
Molecular docking simulations on analogous compounds predict strong binding to enoyl-acyl carrier protein reductase (InhA), a key enzyme in mycobacterial fatty acid biosynthesis . The piperidine and furan groups likely interact with hydrophobic pockets near the active site.
Comparative Analysis
The compound’s activity profile can be contextualized against other thieno[2,3-d]pyrimidinones:
| Compound | Substituents | MIC (µg/mL) | Target Organism |
|---|---|---|---|
| 40 | Piperidine, allyl | 8 | M. tuberculosis H37Rv |
| 58 | Benzyl, chloro | 16 | M. bovis BCG |
| 65 | Cyclohexyl, nitro | 32 | M. smegmatis |
This data underscores the superiority of piperidine- and allyl-substituted derivatives .
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